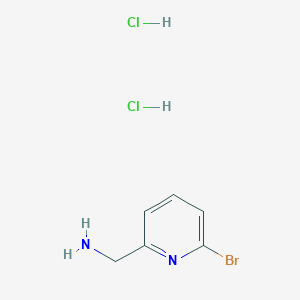
(4-bromo-3,5-dimethylphenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-3,5-dimethylphenyl)hydrazine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethylphenyl)hydrazine typically involves the reaction of 4-bromo-3,5-dimethylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-bromo-3,5-dimethylbenzaldehyde+hydrazine hydrate→this compound+water
The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反应分析
Types of Reactions
(4-bromo-3,5-dimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
科学研究应用
(4-bromo-3,5-dimethylphenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (4-bromo-3,5-dimethylphenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the bromine and methyl substituents can influence the compound’s binding affinity and specificity towards different molecular targets.
相似化合物的比较
Similar Compounds
Phenylhydrazine: The parent compound without the bromine and methyl substitutions.
4-bromophenylhydrazine: Similar structure but lacks the methyl groups.
3,5-dimethylphenylhydrazine: Similar structure but lacks the bromine atom.
Uniqueness
(4-bromo-3,5-dimethylphenyl)hydrazine is unique due to the combined presence of bromine and methyl groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
1698734-91-6 |
|---|---|
分子式 |
C8H11BrN2 |
分子量 |
215.09 g/mol |
IUPAC 名称 |
(4-bromo-3,5-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(11-10)4-6(2)8(5)9/h3-4,11H,10H2,1-2H3 |
InChI 键 |
GOZVYVDYJXVQLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)C)NN |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



